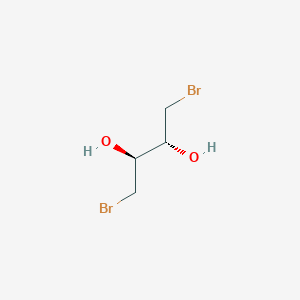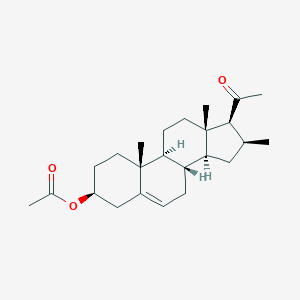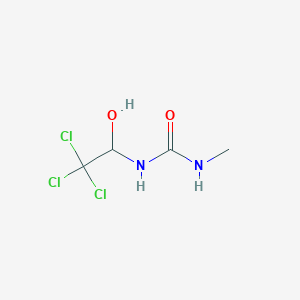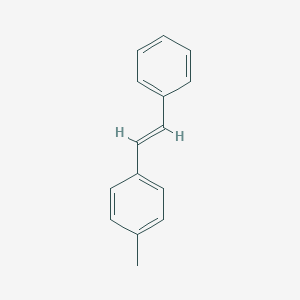
4-Methylstilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylstilbene is a chemical compound that belongs to the stilbene family. It is a derivative of stilbene, which is a natural product found in plants. 4-Methylstilbene is a white crystalline powder that is soluble in organic solvents. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-Methylstilbene is not fully understood. However, it is believed to act through several pathways, including the inhibition of oxidative stress and inflammation. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-Methylstilbene has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylstilbene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using 4-Methylstilbene is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-Methylstilbene in scientific research. One area of interest is its potential use in the treatment of neurodegenerative disorders. Another area of interest is its potential use as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methylstilbene and its potential applications in various areas of research.
Conclusion:
In conclusion, 4-Methylstilbene is a unique compound with potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further study. While there are limitations to its use in lab experiments, its high purity and stability make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential applications in various areas of research.
Métodos De Síntesis
4-Methylstilbene can be synthesized by several methods. One of the most common methods is the reaction of p-tolualdehyde with acetaldehyde in the presence of a base. Another method involves the reaction of benzaldehyde with acetone in the presence of an acid catalyst. Both methods yield 4-Methylstilbene with high purity and yield.
Aplicaciones Científicas De Investigación
4-Methylstilbene has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-4-[(E)-2-phenylethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRVHDXASYPUCB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1860-17-9 |
Source


|
| Record name | Benzene, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

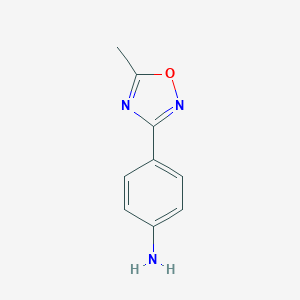

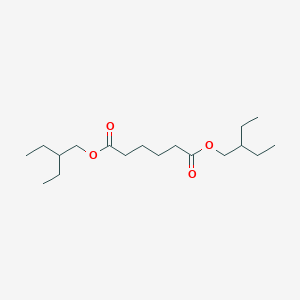



![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)

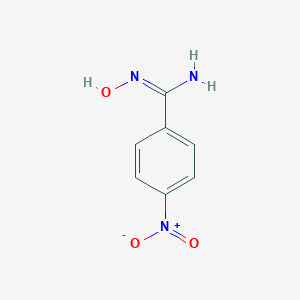
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)
